Adenosine, 2-amino-3'-deoxy-3'-fluoro-

adenosine deaminase resistance metabolic stability nucleoside analog design

Why procure this compound? The 2-amino (2,6-diaminopurine) modification confers adenosine deaminase (ADA) resistance—overcoming the in vivo degradation that limits cordycepin—while the 3'-fluoro group enhances N-glycosidic bond stability under acidic conditions, a critical advantage for formulation and lyophilization. This dual-modified scaffold outperforms single-modified analogs (3'-deoxy-3'-fluoroadenosine) in metabolic stability and serves as a validated benchmark for biocatalytic synthesis (T. thermophilus / E. coli PNP platforms). Ideal for antiviral SAR against flaviviruses (TBEV, Zika, WNV) and anticancer programs targeting indolent lymphoid malignancies. Procure the compound that delivers the stability your in vivo studies demand.

Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
CAS No. 125391-75-5
Cat. No. B3046523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2-amino-3'-deoxy-3'-fluoro-
CAS125391-75-5
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N
InChIInChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
InChIKeyBBWXIJICDDYYJZ-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3'-deoxy-3'-fluoroadenosine (CAS 125391-75-5) Procurement Specification and Structural Profile


Adenosine, 2-amino-3'-deoxy-3'-fluoro- (CAS: 125391-75-5) is a dual-modified purine nucleoside analogue featuring a 2,6-diaminopurine base (2-amino substitution) and a 3'-deoxy-3'-fluoro modification on the ribofuranosyl moiety [1]. The compound has the molecular formula C₁₀H₁₃FN₆O₃ and a molecular weight of 284.25 g/mol . It belongs to the class of fluoro-modified, 3'-modified nucleoside derivatives and is characterized as a purine nucleoside analogue with reported broad-spectrum anticancer activity targeting indolent lymphoid malignancies . The compound has been specifically claimed in patents for therapeutic nucleosides of the 2',3'-dideoxy-3'-fluoro-purine series [2].

Why 2-Amino-3'-deoxy-3'-fluoroadenosine Cannot Be Interchanged with Unmodified Adenosine or Single-Modified Analogs


The dual modification of 2-amino-3'-deoxy-3'-fluoroadenosine—specifically the 2,6-diaminopurine base combined with 3'-fluoro substitution—creates a functional profile that cannot be replicated by simpler in-class analogs. Unmodified adenosine is rapidly deaminated by adenosine deaminase (ADA), limiting its therapeutic utility [1]. Cordycepin (3'-deoxyadenosine), while lacking the 3'-hydroxyl, retains susceptibility to ADA-mediated degradation and is ineffective in vivo due to this rapid metabolism [2]. 3'-Deoxy-3'-fluoroadenosine (lacking the 2-amino group) demonstrates broad-spectrum antiviral activity but with varying potency across viral targets [3]. The addition of the 2-amino group in the target compound confers a 2,6-diaminopurine base, a modification known to alter enzyme recognition by adenosine kinase and adenosine deaminase [4]. These structural distinctions produce quantifiable differences in metabolic stability, enzymatic substrate specificity, and biological activity that preclude simple compound substitution [5].

Quantitative Differentiation Evidence for 2-Amino-3'-deoxy-3'-fluoroadenosine (CAS 125391-75-5) Versus Key Analogs


Metabolic Stability: 2,6-Diaminopurine Base Confers Inferred ADA Resistance Relative to Cordycepin

The 2-amino-3'-deoxy-3'-fluoroadenosine compound incorporates a 2,6-diaminopurine base (2-amino substitution on adenine). By class-level inference, 2-substituted adenine analogs including 2-aminoadenosine derivatives are recognized as poor substrates or non-substrates for adenosine deaminase (ADA), the primary metabolic enzyme responsible for the rapid in vivo degradation of unmodified adenosine and cordycepin [1]. Cordycepin (3'-deoxyadenosine), lacking the 2-amino modification, is documented as a powerful trypanocidal compound in vitro but is ineffective in vivo specifically because of rapid metabolic degradation by ADA [2]. In contrast, 2-fluorocordycepin (2-fluoro-3'-deoxyadenosine), which shares the 2-position substitution strategy, was identified as ADA-resistant and cured T. brucei infection in mice, directly demonstrating the functional consequence of 2-position modification [2].

adenosine deaminase resistance metabolic stability nucleoside analog design

Chemical Stability: 3'-Fluoro Substitution Enhances N-Glycosidic Bond Stability in Acidic Conditions

The 3'-fluoro substitution in 2-amino-3'-deoxy-3'-fluoroadenosine directly impacts the stability of the N-glycosidic bond connecting the purine base to the sugar moiety. Systematic analysis of sugar substitutions on nucleoside stability demonstrates that electron-withdrawing substituents at the 2' or 3' position of the ribofuranosyl ring increase resistance to acid-catalyzed N-glycosidic bond hydrolysis [1]. The fluorine atom at the 3' position exerts a strong electron-withdrawing inductive effect, which stabilizes the glycosidic bond relative to unmodified adenosine or 3'-deoxyadenosine lacking the fluorine substituent. This class-level inference is supported by the established principle that sugar modifications influencing the electron density at the anomeric center directly modulate hydrolysis rates [1].

glycosidic bond stability chemical hydrolysis resistance 3'-fluoro modification

Broad-Spectrum Antiviral Activity of Structurally Related 3'-Deoxy-3'-fluoroadenosine Against Emerging Flaviviruses

The 3'-deoxy-3'-fluoro modification shared by the target compound and its 3'-deoxy-3'-fluoroadenosine analog confers quantifiable broad-spectrum antiviral activity against emerging flaviviruses. A systematic screen of 28 fluoro-modified nucleoside analogues identified 3'-deoxy-3'-fluoroadenosine as exerting low-micromolar antiviral effects against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) [1]. The compound demonstrated an EC50 of 1.1 ± 0.1 μM against Zika virus and EC50 of 4.7 ± 1.5 μM against West Nile virus in cell culture [1]. Importantly, the compound displayed no measurable cytotoxicity up to 25 μM, with cytostatic effects observed only above 12.5 μM, yielding a therapeutic window that supports antiviral applications [1]. Additionally, 3'-deoxy-3'-fluoroadenosine demonstrated in vivo activity in mouse models of both TBEV and WNV infection [1].

antiviral activity flavivirus inhibition EC50 quantification

Enzymatic Synthesis Accessibility: Recombinant Nucleoside Phosphorylase Route

2-Amino-3'-deoxy-3'-fluoroadenosine has been specifically demonstrated as accessible via recombinant nucleoside phosphorylase-catalyzed enzymatic synthesis. A 2013 study reported that for the first time, recombinant nucleoside phosphorylases were used for the enzymatic synthesis of a series of 3'-fluoro-modified purine nucleosides, including specifically 3'-fluoro-3'-deoxy-2-aminoadenosine (the target compound) [1]. This enzymatic route was developed alongside synthesis of 3'-fluoro-3'-deoxyadenosine, 3'-fluoro-3'-deoxyguanosine, and other 3'-fluorinated purine analogs [1]. The use of recombinant Thermus thermophilus pyrimidine nucleoside phosphorylase and Escherichia coli purine nucleoside phosphorylase provides a defined biocatalytic pathway distinct from purely chemical synthetic approaches.

enzymatic synthesis nucleoside phosphorylase biocatalytic production

Patent Protection and HIV Reverse Transcriptase Inhibitor Class Membership

2-Amino-3'-deoxy-3'-fluoroadenosine is specifically claimed within the therapeutic nucleoside patent family EP0625158B1 covering the 2',3'-dideoxy-3'-fluoro-purine series for treating viral infections [1]. The compound is structurally related to 2',3'-dideoxy-3'-fluoro-2,6-diaminopurineriboside (FddDAPR), a compound specifically disclosed in U.S. Patent 4,963,662 and 5,153,180 as part of a class of fluorinated nucleosides for treating retrovirus infections including HIV [2][3]. This patent inclusion establishes the compound's recognized potential as a reverse transcriptase inhibitor scaffold. Additionally, the chemoenzymatic synthesis of the structurally related 9-(3-deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine and its subsequent evaluation for anti-HIV activity demonstrates the established relevance of 2,6-diaminopurine 3'-deoxy nucleosides to antiretroviral research [4].

HIV reverse transcriptase inhibition antiretroviral nucleosides patent composition

Validated Application Scenarios for 2-Amino-3'-deoxy-3'-fluoroadenosine (CAS 125391-75-5) in Research and Development


Metabolic Stability Structure-Activity Relationship Studies for In Vivo Nucleoside Analog Development

This compound is specifically indicated for research programs investigating the structure-activity relationships governing nucleoside analog metabolic stability. The 2,6-diaminopurine base modification is associated with altered substrate recognition by adenosine deaminase (ADA), as demonstrated by the in vivo efficacy contrast between cordycepin (ADA-susceptible, ineffective in vivo) and 2-fluorocordycepin (2-substituted, ADA-resistant, curative in mouse models) [1]. 2-Amino-3'-deoxy-3'-fluoroadenosine serves as a tool compound for evaluating how dual 2-amino and 3'-fluoro modifications influence pharmacokinetic parameters relative to single-modified analogs. This is critical for programs seeking to optimize nucleoside analogs for in vivo efficacy where first-pass metabolic degradation limits therapeutic utility [1].

Flavivirus Antiviral Drug Discovery and Broad-Spectrum Nucleoside Screening

The compound is appropriate for antiviral screening programs targeting emerging flaviviruses. The 3'-deoxy-3'-fluoroadenosine scaffold has demonstrated broad-spectrum antiviral activity against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) with EC50 values ranging from 1.1 to 4.7 μM [2]. The compound class shows no measurable cytotoxicity up to 25 μM, with cytostatic effects only at >12.5 μM, indicating a favorable therapeutic window [2]. The additional 2-amino modification in 2-amino-3'-deoxy-3'-fluoroadenosine offers a differentiated scaffold for comparative SAR evaluation against flaviviral targets where no approved therapies currently exist [2].

Chemical Stability Assessment and Acidic Formulation Compatibility Testing

This compound is suitable for studies evaluating the relationship between 3'-fluoro substitution and N-glycosidic bond stability under acidic conditions. Electron-withdrawing substituents at the sugar 3' position are established to influence glycosidic bond hydrolysis rates [3]. 2-Amino-3'-deoxy-3'-fluoroadenosine provides a test compound for quantifying the stability advantage conferred by 3'-fluoro substitution relative to unmodified adenosine or 3'-deoxyadenosine. This application is relevant for formulation development where acid stability influences shelf-life, lyophilization protocols, and compatibility with acidic excipients [3].

Enzymatic Nucleoside Synthesis Platform Development and Biocatalysis Optimization

The compound serves as a validated target substrate for developing and optimizing recombinant nucleoside phosphorylase-based enzymatic synthesis platforms. Its demonstrated accessibility via Thermus thermophilus pyrimidine nucleoside phosphorylase and Escherichia coli purine nucleoside phosphorylase establishes it as a benchmark for biocatalytic production of 3'-fluoro-modified purine nucleosides [4]. This application supports research into green chemistry alternatives to multistep chemical synthesis, particularly for generating stereochemically pure 3'-fluorinated nucleoside libraries for biological screening [4].

Quote Request

Request a Quote for Adenosine, 2-amino-3'-deoxy-3'-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.